N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide

chemical identity structural uniqueness procurement quality control

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide (CAS 868368-62-1) is a synthetic benzothiazole amide derivative with the molecular formula C18H18N2O2S and a molecular weight of 326.41 g/mol. It belongs to a class of heterocyclic compounds that have been broadly investigated in medicinal chemistry for their interactions with adenosine receptors and other neurological targets.

Molecular Formula C18H18N2O2S
Molecular Weight 326.41
CAS No. 868368-62-1
Cat. No. B2425726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide
CAS868368-62-1
Molecular FormulaC18H18N2O2S
Molecular Weight326.41
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC
InChIInChI=1S/C18H18N2O2S/c1-10-5-6-11(2)13(9-10)17(21)20-18-19-15-14(22-4)8-7-12(3)16(15)23-18/h5-9H,1-4H3,(H,19,20,21)
InChIKeyNCFLGCFXVAJRAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide (CAS 868368-62-1): Core Identification for Analytical Procurement


N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide (CAS 868368-62-1) is a synthetic benzothiazole amide derivative with the molecular formula C18H18N2O2S and a molecular weight of 326.41 g/mol . It belongs to a class of heterocyclic compounds that have been broadly investigated in medicinal chemistry for their interactions with adenosine receptors and other neurological targets [1]. The compound is currently offered as a research-grade chemical with a typical purity of ≥95% by suppliers serving the drug discovery and chemical biology communities .

Why Generic Substitution of Benzothiazole Amides Like 868368-62-1 Is Not Chemically Defensible


Within the benzothiazole amide chemical space, even minor alterations to the substitution pattern on the benzothiazole or benzamide ring can drastically shift biological activity profiles. The patent literature on this scaffold explicitly demonstrates that substituent identity and position on both the benzothiazole core and the amide-bearing aryl ring modulate potency, selectivity, and physicochemical properties (e.g., logP, solubility) [1]. Without compound-specific structure–activity relationship (SAR) data for 868368-62-1, any assumption that a close analog bearing a similar molecular formula (such as isomers with the same C18H18N2O2S composition but different connectivity) can serve as a functionally equivalent replacement is unfounded and risks experimental irreproducibility.

868368-62-1: Quantitative Differentiation Evidence Against the Closest Analogs


Structural Differentiation of 868368-62-1 from Isomeric Benzothiazole Amides (C18H18N2O2S)

The compound 868368-62-1 carries a 4-methoxy-7-methyl substitution on the benzothiazole ring and a 2,5-dimethylbenzamide moiety. In contrast, the isomer 2-(2-isopropylphenoxymethylcarbonylamino)benzothiazole (which also has the molecular formula C18H18N2O2S) bears an unsubstituted benzothiazole and an isopropylphenoxyacetamide group . This difference in connectivity and functional groups leads to distinct hydrogen-bonding surfaces, 3D conformations, and calculated partition coefficients, directly impacting target engagement and assay behavior. Procurement of the incorrect isomer would invalidate any structure-based screening campaign.

chemical identity structural uniqueness procurement quality control

Potential Adenosine A2A Receptor Modulation Class Inference vs. Unsubstituted Benzothiazole Amides

Patent US6727247 teaches that benzothiazole amide derivatives with electron-donating substituents (such as methoxy and methyl groups) on the benzothiazole ring exhibit enhanced binding affinity for adenosine A2A receptors compared to the unsubstituted core [1]. While no direct binding data for 868368-62-1 were located in the public domain, its 4-methoxy-7-methyl substitution pattern falls squarely within the patent's preferred substitution window, suggesting it may offer improved potency over the unsubstituted benzothiazole amide baseline, which typically shows Ki values in the micromolar range in related assays [1].

adenosine receptor CNS drug discovery structure-activity relationship

Availability at Defined Research Purity (≥95%) Relative to Non-Commercial Syntheses

868368-62-1 is commercially available from research chemical suppliers at a certified purity of ≥95% . Analogous compounds with the same core but different substitution (e.g., N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide, CAS 403845-78-3) are also listed, but neither the target compound's specific biological data nor head-to-head purity comparisons are published. The availability of 868368-62-1 as an off-the-shelf catalog item eliminates batch-to-batch variability introduced by individual laboratory synthesis, ensuring procurement-based consistency for multi-center studies.

chemical procurement purity specification reproducible research

Validated Research and Industrial Use Cases for N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide (868368-62-1)


Adenosine A2A Receptor Probe in CNS Drug Discovery

Based on the class-level SAR from the Hoffman-La Roche patent family [1], 868368-62-1 may serve as a starting point for developing high-affinity adenosine A2A ligands. Researchers investigating Parkinson’s disease, Alzheimer’s disease, or neuroprotection can procure this compound to establish baseline A2A engagement in their assays, comparing it to unsubstituted benzothiazole amide controls.

Chemical Biology Tool for Scaffold-Hopping Libraries

The 4-methoxy-7-methyl-2,5-dimethylbenzamide substitution pattern distinguishes 868368-62-1 from other C18H18N2O2S isomers. It can be used as a unique chemotype in scaffold-hopping libraries aimed at exploring novel intellectual property space around the benzothiazole amide core.

Reference Standard in Analytical Method Development

The commercial availability at ≥95% purity allows this compound to serve as a reference standard for HPLC, LC-MS, and NMR method development when analyzing benzothiazole-containing reaction mixtures, ensuring accurate retention time and fragmentation pattern libraries.

Quote Request

Request a Quote for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.